molecular formula C15H16N6OS2 B250982 2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide

2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide

Cat. No. B250982
M. Wt: 360.5 g/mol
InChI Key: GSAIUHLTTGGAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of compounds known as thioamides, which have been shown to exhibit a range of biological activities. In

Mechanism of Action

The mechanism of action of 2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide is not well understood. However, it has been suggested that this compound may exert its biological activities through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects
2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide has been shown to exhibit antioxidant activity by scavenging free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide in lab experiments is its potential to exhibit a range of biological activities. This compound has been shown to exhibit anti-inflammatory, antitumor, and antioxidant properties, which make it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.

Future Directions

There are several future directions for the study of 2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Another direction is to explore the potential use of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, future studies could focus on improving the solubility of this compound in water to facilitate its use in lab experiments.

Synthesis Methods

The synthesis of 2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide involves the reaction of 3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting product is then treated with thiosemicarbazide to yield 2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide.

Scientific Research Applications

2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide has been studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antioxidant properties. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

Molecular Formula

C15H16N6OS2

Molecular Weight

360.5 g/mol

IUPAC Name

2-methyl-N-[[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl]propanamide

InChI

InChI=1S/C15H16N6OS2/c1-8(2)12(22)17-14(23)16-11-6-4-5-10(7-11)13-20-21-9(3)18-19-15(21)24-13/h4-8H,1-3H3,(H2,16,17,22,23)

InChI Key

GSAIUHLTTGGAOC-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=S)NC(=O)C(C)C

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=S)NC(=O)C(C)C

Origin of Product

United States

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